molecular formula C22H26N2O5S B2675438 Ethyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate CAS No. 1105235-09-3

Ethyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate

Cat. No. B2675438
CAS RN: 1105235-09-3
M. Wt: 430.52
InChI Key: KISQJORTOJJESC-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate is a complex organic compound . It is also known as Ethyl piperidinoacetylaminobenzoate . This compound is a medication indicated for the symptomatic treatment of acute and chronic gastritis .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has a molecular weight of 290.363 and a chemical formula of C16H22N2O3 .

Scientific Research Applications

  • Synthesis and Antibacterial Study of Derivatives : A study by Khalid et al. (2016) involved the synthesis of N-substituted derivatives of a similar compound, focusing on its antibacterial properties. These compounds showed moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

  • Regioselectivity in Sulfoxide Thermolysis : Research by Bänziger, Klein, and Rihs (2002) investigated the influence of solvent on the regioselectivity of sulfoxide thermolysis in related esters, revealing insights into the chemical behavior of these compounds under different conditions (Bänziger et al., 2002).

  • Asymmetric Synthesis for Alkaloid Synthesis : In 1992, Hirai et al. studied the asymmetric intramolecular Michael reaction of acyclic compounds related to Ethyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate, to construct chiral building blocks for enantioselective alkaloid synthesis (Hirai et al., 1992).

  • Anti-acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine and evaluated them for anti-acetylcholinesterase activity, which is significant for developing antidementia agents (Sugimoto et al., 1990).

  • Antibacterial Activity of Acetamide Derivatives : A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores related to the compound . These compounds showed moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not well understood . It is used for the symptomatic treatment of acute and chronic gastritis .

Future Directions

The future directions of research on this compound could involve further investigation into its synthesis, mechanism of action, and potential applications in medicine. It could also involve the development of more efficient methods for its synthesis .

properties

IUPAC Name

ethyl 4-[[2-[1-(benzenesulfonyl)piperidin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-2-29-22(26)17-11-13-18(14-12-17)23-21(25)16-19-8-6-7-15-24(19)30(27,28)20-9-4-3-5-10-20/h3-5,9-14,19H,2,6-8,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISQJORTOJJESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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